REACTION_SMILES
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[CH2:13]([O:14][C:15](=[O:16])[C:17]([CH3:18])=[CH2:19])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[CH2:6][CH2:7][O:8][C:9]([CH:10]=[CH2:11])=[O:12].[CH3:37][O:38][C:39]([C:40](=[CH2:41])[CH3:42])=[O:43].[N:44]#[C:45][C:46]([N:47]=[N:48][C:49]([C:50]#[N:51])([CH3:52])[CH3:53])([CH3:54])[CH3:55].[cH:56]1[cH:57][cH:58][cH:59][cH:60][cH:61]1>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[CH2:6][CH2:7][O:8][C:9]([C:10](=[CH2:11])[CH3:13])=[O:12].[CH3:37][O:38][C:39]([C:40](=[CH2:41])[CH3:42])=[O:43]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)OCCCCCCCCCCCCCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OCCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C#N)N=NC(C)(C)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)OCCN(CC)CC
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |